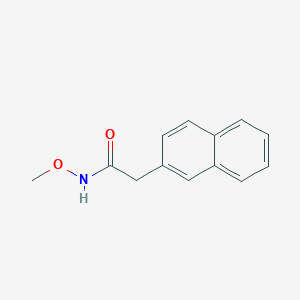
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- is an organic compound with a unique structure that includes a cyclohexadiene ring, an aldehyde group, and chloro and ethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- can be achieved through several methods. One common approach involves the aldol condensation of appropriate precursors, followed by functional group interconversions and transformations . Another method includes pericyclic cyclizations and organometallic reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol-type condensations and subsequent purification steps to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The chloro and ethyl substituents may influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-:
3-Cyclohexene-1-carboxaldehyde: Another related compound with a cyclohexene ring and an aldehyde group.
Uniqueness
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- is unique due to the presence of both chloro and ethyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Eigenschaften
| 113088-66-7 | |
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
2-chloro-3-ethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H11ClO/c1-2-7-4-3-5-8(6-11)9(7)10/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
PRZWFMZFVPABLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCCC(=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
